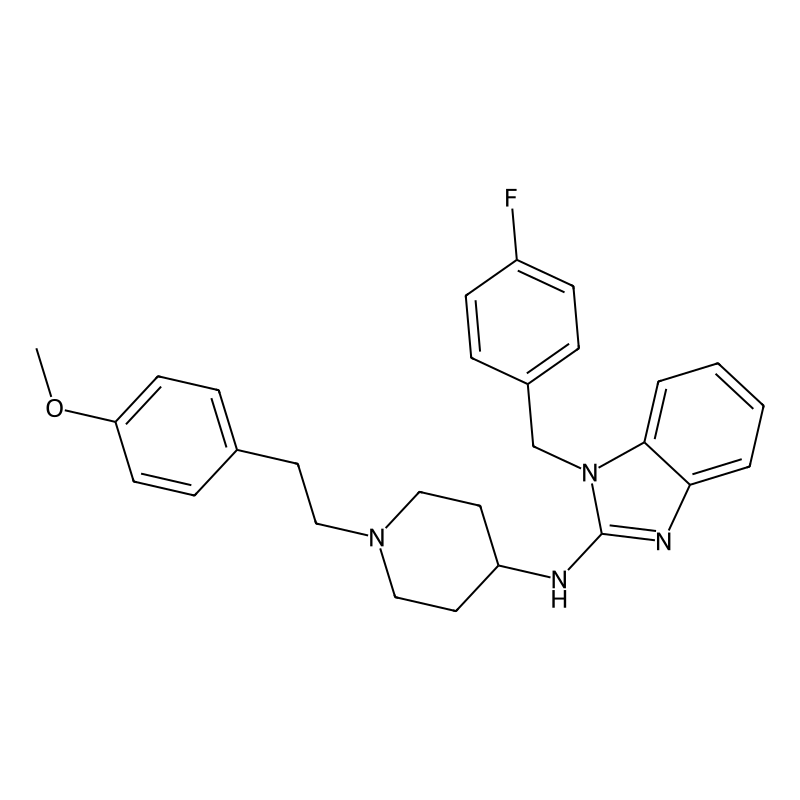

Astemizole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.20e-03 g/L

Synonyms

Canonical SMILES

Astemizole mechanism of action H1 receptor antagonist

Mechanism of Action and Pathways

Astemizole's primary therapeutic effect in alleviating allergy symptoms comes from its competitive blockade of histamine at peripheral H1-receptors. This action suppresses the formation of edema, flare, and pruritus in tissues like the GI tract, uterus, large blood vessels, and bronchial muscle [1] [2]. A key advantage was its minimal crossing of the blood-brain barrier at normal doses, leading to an absence of significant sedative effects common with first-generation antihistamines [3] [1].

However, this compound's interactions extend beyond the H1-receptor, which explains both its adverse effects and its potential for drug repurposing. The most critical off-target interaction is with the hERG (human Ether-à-go-go-Related Gene) potassium channel in the heart, which is responsible for its cardiotoxic risk and subsequent market withdrawal [2] [4]. Research has also revealed activity on other targets, including H3-receptors, store-operated calcium (SOC) channels, and various potassium channels like Eag1, which are implicated in cancer cell proliferation [2] [5] [6].

The following diagram illustrates the core multi-target mechanism of action of this compound and its downstream effects.

Core and off-target interactions of this compound leading to therapeutic and adverse effects.

Key Experimental Findings & Protocols

Researchers have employed various detailed methodologies to elucidate this compound's complex mechanisms.

In-Situ Thioflavin T (ThT) Aggregation Assay

This protocol is used to study this compound's effect on the fibrillation of amyloidogenic proteins like Aβ, relevant to Alzheimer's disease research [7].

- Materials: Recombinant human protein (e.g., Aβ42 or α-synuclein), this compound, ThT dye, black 96-well plate, fluorescence plate reader [7].

- Procedure:

- Prepare protein solution (e.g., 40 µM Aβ42) in assay buffer.

- Add varying molar ratios of this compound (e.g., 10, 50, 100 µM) to the plate.

- Add ThT dye (200 µM final concentration).

- Incubate at 37°C in the plate reader with pulsed shaking between readings.

- Measure fluorescence (excitation/emission: 440/484 nm) every 5-15 minutes for several hours [7].

- Key Findings: this compound selectively inhibited the aggregation of Aβ42 but did not attenuate the fibrillation of α-synuclein, even at high concentrations, suggesting its effects on amyloid formation are protein-specific [7].

Store-Operated Ca²⁺ Channel (SOC) Inhibition in Mast Cells

This method explains this compound's additional antiallergic effect beyond H1-blockade [5] [6].

- Cell Model: Rat basophilic leukemia (RBL-2H3) cells, a model for mast cells [5] [6].

- Assays:

- Key Findings: this compound exhibited a dual effect: it induced Ca²⁺ release from intracellular stores and simultaneously inhibited the subsequent Ca²⁺ influx through SOC channels. This inhibition of SOC channels is a major cause for the reduced release of allergic mediators from mast cells [5] [6]. Structure-activity relationship (SAR) studies found that the piperidinyl-benzimidazole moiety is critical for this activity [6].

Immunosuppressive Activity Assessment

This protocol suite was used to demonstrate this compound's potential as an immunosuppressant [8].

- In Vitro Models:

- RAW 264.7 Macrophages: Cells are stimulated with LPS. Immunosuppression is measured by reduced production of nitric oxide (using Griess reagent), phagocytosis (Neutral Red uptake), and inflammatory cytokines (TNF-α, IL-1β, PGE2 via ELISA) [8].

- Mouse Splenocytes: T-cell proliferation is measured after stimulation with Concanavalin A [8].

- In Vivo Model:

- Zebrafish Larvae: LPS is injected into the larvae, and the effect of this compound on the recruitment of immune cells is observed [8].

- Mechanistic Analysis: Western blotting is used to show that this compound downregulates the phosphorylation of key proteins in the MAPK pathway (p38 and JNK) [8].

- Key Findings: this compound significantly suppressed LPS-induced immune activation by modulating the MAPK signaling pathway, indicating its potential application in inflammatory and autoimmune diseases [8].

Pharmacokinetics and Safety

| Parameter | Profile |

|---|---|

| Absorption | Rapidly absorbed from the gastrointestinal tract (absorption decreased by food) [1] [2]. |

| Metabolism | Almost completely metabolized in the liver, primarily by CYP3A4, producing active metabolites like desmethylthis compound [1] [2]. |

| Half-life | Approximately 24 hours [1] [2]. |

| Protein Binding | High (~96%) [1] [2]. |

| Market Status | Withdrawn globally due to risk of fatal cardiac arrhythmias (QTc prolongation from hERG blockade), especially with high doses or CYP3A4 inhibitors [1] [2]. |

Research and Repurposing Potential

Despite its withdrawal, this compound remains an important research tool and repurposing candidate.

- Anticancer Agent: this compound inhibits oncogenic potassium channels (Eag1) and demonstrates anti-proliferative effects in vitro and in vivo, for example, in breast cancer models [9].

- Antimalarial Agent: It shows potent activity against Plasmodium falciparum, including multidrug-resistant strains, by disrupting heme crystallization in the parasite's food vacuole [10] [4].

- Antiprion and Neurodegenerative Research: this compound has shown disease-modifying effects in models of prion disease and Alzheimer's, though its effect appears selective for Aβ over α-synuclein [7] [2].

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. . A review of its pharmacodynamic properties and... This compound [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies Reveal New ... [pmc.ncbi.nlm.nih.gov]

- 5. Structure–activity relationships of this compound derivatives for ... [sciencedirect.com]

- 6. Structure-activity relationships of this compound derivatives for ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a Second-Generation Histamine H1-Receptor ... [mdpi.com]

- 8. Immunosuppressive potential of this compound against LPS ... [sciencedirect.com]

- 9. - Potent Histamine this compound | APExBIO H 1 Receptor Antagonist [apexbt.com]

- 10. Structure-Activity Relationship Studies Reveal New ... [pubmed.ncbi.nlm.nih.gov]

what is Astemizole used for in clinical practice

Original Clinical Use and Withdrawal

Astemizole was initially developed as a second-generation, long-acting, selective histamine H1-receptor antagonist [1] [2]. Its primary clinical uses before withdrawal are summarized in the table below.

| Parameter | Details |

|---|---|

| Primary Historical Indications | Seasonal & perennial allergic rhinitis, allergic conjunctivitis, chronic idiopathic urticaria (hives) [2] [3]. |

| Mechanism of Action | Antagonism of the peripheral H1 receptor, relieving allergic symptoms without the sedative effects of first-generation antihistamines [1] [2]. |

| Reason for Withdrawal | Cardiotoxicity: Inhibition of the hERG potassium channel, leading to QT interval prolongation and risk of Torsades de Pointes, a fatal ventricular arrhythmia [4] [1] [5]. |

| Key Contraindicated Drugs | Macrolide antibiotics (e.g., erythromycin), imidazole antifungals (e.g., ketoconazole), and other drugs metabolized by or inhibiting CYP3A4 [4] [3]. |

Current Research and Repurposing Potential

Withdrawal from the market did not stop scientific interest in this compound. Its interaction with various molecular targets has opened up several promising research pathways, primarily in preclinical studies.

| Research Area | Proposed Mechanism | Key Research Findings |

|---|

| Oncology & Cancer | 1. hERG channel inhibition: Suppresses cancer cell proliferation [2]. 2. PRC2 complex disruption: Binds to EED protein, destabilizing the PRC2 complex and inhibiting the epigenetic function of EZH2 (histone methyltransferase), reducing H3K27me3 [5] [6]. | - Enhanced anti-cancer effect of oxaliplatin in a murine lung cancer model, dependent on T-cells and IFN-γ [7].

- Inhibited tumor cell proliferation in lymphoma cell lines [6]. | | Infectious Diseases | 1. Anti-malarial: Activity against both chloroquine-sensitive and resistant Plasmodium parasites [1] [2].

- Anti-prion: Inhibits replication of the pathological prion protein (PrPSc) [8] [2]. | - Currently used in some malaria-endemic countries (e.g., Vietnam, Thailand) [1].

- Prolonged survival in a prion-infected mouse model [8]. | | Neurodegenerative Diseases | Binds to aggregated forms of proteins like Tau and Aβ (Amyloid-beta), but does not inhibit α-synuclein aggregation [8] [2]. | - Investigated as a potential radiotracer for PET imaging of Tau pathology in Alzheimer's disease [2] [3].

- Showed disease-modifying effects in a Parkinson's Drosophila model, but not via α-synuclein attenuation [8]. |

Experimental Insights and Protocols

Recent studies provide detailed methodologies for investigating this compound's mechanisms, particularly in immunology and cancer.

Protocol: In Vitro Dendritic Cell (DC) - T Cell Activation Assay

This protocol was used to identify this compound as an immunostimulatory agent [7].

- DC Preparation & Drug Treatment: Immortalized dendritic cell precursors (de-iniDCs) are differentiated into immature DCs. These are cultured with the test compound (e.g., this compound) for 16 hours.

- Antigen Pulsing: DCs are washed and pulsed with a model protein antigen (Ovalbumin, OVA) for 4 hours.

- Co-culture: OVA-pulsed DCs are washed again and co-cultured with B3Z T-cell hybridomas, which are engineered to produce IL-2 upon recognizing the OVA-derived peptide SIINFEKL presented by MHC class I.

- Response Measurement: After 16 hours of co-culture, supernatant is harvested, and IL-2 production is measured to quantify T-cell activation [7].

The workflow is as follows:

Mechanism: Disruption of the Polycomb Repressive Complex 2 (PRC2)

In oncology, a key mechanism is the disruption of the PRC2 complex, a major regulator of gene expression [5] [6]. The following diagram illustrates this mechanism and its functional consequences.

Critical Safety and Pharmacokinetic Profile

The safety profile of this compound is dominated by its cardiotoxicity, which is critical for any repurposing effort.

| Property | Details |

|---|---|

| Cardiotoxicity | Primary Risk: Torsades de Pointes arrhythmia due to hERG channel blockade. The active metabolite desmethylthis compound has a long elimination half-life (9-13 days), contributing to prolonged risk [1] [6]. |

| Pharmacokinetics | Metabolism: Extensive first-pass metabolism primarily by CYP3A4 [6]. Bioavailability: Reduced by food. Distribution: High protein binding (~97%), large volume of distribution, secreted in milk [6]. | | Key Contraindications | Pre-existing cardiac conditions (long QT syndrome), hepatic disease, electrolyte imbalances (hypokalemia), and concomitant use of CYP3A4 inhibitors [3]. |

The future of this compound in therapy is uncertain. Its serious cardiac risks are a significant barrier to clinical adoption. However, research continues to explore several paths:

- Developing safer analogs that retain therapeutic effects without hERG inhibition [1].

- Investigating its metabolites, like northis compound (tecthis compound), which may have a better safety profile [2].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. This compound Uses, Side Effects & Warnings [drugs.com]

- 5. This compound | Ligand page [guidetopharmacology.org]

- 6. This compound - an overview [sciencedirect.com]

- 7. Anticancer effects of ikarugamycin and this compound ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Second-Generation Histamine H1-Receptor ... [mdpi.com]

Comprehensive Technical Analysis of Astemizole: Pharmacodynamic Properties, Experimental Protocols, and Signaling Pathways

Introduction and Historical Context

Astemizole represents a significant milestone in the evolution of antihistamine therapeutics, originally developed as a second-generation selective histamine H1-receptor antagonist. Discovered in 1977 by Janssen Pharmaceutica and receiving FDA approval in 1988, this compound was initially marketed as a breakthrough non-sedating antihistamine for the treatment of allergic conditions such as seasonal allergic rhinitis, chronic urticaria, and allergic conjunctivitis [1] [2]. Its distinctive chemical structure as a synthetic piperidinyl-benzimidazole derivative contributes to its unique pharmacodynamic profile, characterized by extremely high lipophilicity (clogP = 5.7) that influences both its distribution and prolonged duration of action [1] [3]. Unlike first-generation antihistamines, this compound demonstrated a remarkable separation between H1 receptor affinity and central nervous system penetration, resulting in effective peripheral antihistaminic activity without significant sedative or anticholinergic effects at therapeutic doses [4] [2].

The historical trajectory of this compound took a significant turn when cardiotoxicity concerns emerged, primarily related to its inhibition of the human ether-à-go-go-related gene (hERG) potassium channels, leading to QT interval prolongation and potentially fatal ventricular arrhythmias such as Torsades de Pointes [1]. This safety profile ultimately resulted in its withdrawal from most major markets by 1998. However, this withdrawal did not diminish scientific interest in the compound; rather, it sparked extensive investigation into repurposing opportunities across diverse therapeutic areas including neurodegenerative diseases, oncology, infectious diseases, and immunology [5] [1] [3]. The compound's complex pharmacodynamics, involving interactions with multiple molecular targets beyond H1 receptors, has established this compound as a valuable tool compound for researching various biological processes and as a promising candidate for drug repurposing initiatives [3].

Table: Historical Development and Key Characteristics of this compound

| Aspect | Description | Reference |

|---|---|---|

| Discovery & Approval | Discovered 1977 (Janssen), FDA approved 1988 | [1] |

| Original Indications | Seasonal/allergic rhinitis, chronic urticaria, allergic conjunctivitis | [4] [1] |

| Market Status | Withdrawn from most markets (1998) due to cardiotoxicity concerns | [1] |

| Chemical Properties | Synthetic piperidinyl-benzimidazole derivative, highly hydrophobic (clogP 5.7) | [1] [3] |

| Key Advantage | Non-sedating, long duration permitting once-daily administration | [4] [2] |

Primary Pharmacodynamic Properties

H1-Receptor Antagonism and Specificity

The fundamental pharmacodynamic activity of this compound centers on its potent and selective antagonism of peripheral H1-histamine receptors. In vitro studies demonstrate an IC50 value of approximately 4 nM for H1-receptor binding, reflecting its high affinity for this receptor subtype [1]. A distinctive characteristic of this compound's receptor interaction is its extremely slow dissociation kinetics from H1-receptors, which directly contributes to its exceptionally long duration of action and permits once-daily dosing in therapeutic applications [4] [2]. This prolonged receptor occupancy has been experimentally demonstrated in guinea pig models, where this compound occupied H1-receptors in lung tissue at very low doses while several-fold greater doses were required to achieve equivalent occupancy of cerebellum receptors, explaining its non-sedating properties [2]. The duration of receptor occupancy extended to several days in experimental models, consistent with the observed clinical persistence of antihistaminic effects [2].

Beyond its primary action on H1 receptors, this compound demonstrates a favorable receptor selectivity profile when examined at therapeutic concentrations. The compound exhibits minimal affinity for dopaminergic and muscarinic receptors, accounting for its lack of anticholinergic side effects commonly associated with first-generation antihistamines [2]. However, this compound does show some affinity for serotonergic and α1-adrenergic receptors in vitro, though its in vivo activity at these receptors appears limited based on animal model data [2]. In human volunteer studies, this compound administration (40mg single dose) produced significant inhibition of the wheal and flare response to intradermal histamine challenge, confirming its potent peripheral H1-blocking activity in clinical settings [2]. Importantly, during long-term administration (up to 3 months) in volunteers and patients with chronic urticaria, this compound demonstrated an increased maximum inhibitory effect on histamine response over time and no evidence of tachyphylaxis, supporting its utility for chronic allergic conditions [2].

hERG Channel Inhibition and Cardiotoxicity

The most clinically significant adverse pharmacodynamic property of this compound is its potent inhibition of the hERG potassium channel, which underlies the cardiotoxicity that ultimately led to its market withdrawal. This compound and its primary active metabolite, desmethylthis compound, function as direct blockers of the delayed rectifier potassium channel (IKr) in cardiac myocytes, with inhibition occurring in the mid to high nanomolar range [1]. This IKr channel is critically involved in the repolarization phase of cardiac action potentials, and its inhibition decreases cellular potassium efflux, resulting in prolonged action potential duration manifested clinically as QT interval prolongation on electrocardiograms [1]. This electrophysiological disturbance creates a proarrhythmic substrate that can precipitate potentially fatal ventricular arrhythmias, most notably Torsades de Pointes, particularly at elevated plasma concentrations [1].

The cardiotoxic risk associated with this compound is concentration-dependent and influenced by several factors. While therapeutic doses (10mg daily) present lower risk, doses two to three times higher than recommended significantly increase the likelihood of cardiotoxic effects [1]. Additionally, the active metabolite desmethylthis compound has an extended elimination half-life of approximately 12 days, contributing to potential drug accumulation with repeated dosing [1]. Coadministration of this compound with medications that inhibit cytochrome P450 3A4 (CYP3A4), including azole antifungals, macrolide antibiotics, selective serotonin reuptake inhibitors, and antiretroviral drugs, substantially elevates plasma levels and consequently increases arrhythmia risk [1]. Patients with hepatic or renal dysfunction are also at heightened risk due to impaired metabolism and elimination of both the parent compound and its active metabolites [1].

Table: Quantitative Pharmacodynamic Targets of this compound

| Molecular Target | Affinity/Activity | Biological Consequence | Therapeutic/Adverse Effect |

|---|---|---|---|

| H1-Histamine Receptor | IC50 = 4 nM; slow dissociation kinetics [1] | Inhibition of histamine-mediated allergic responses | Therapeutic: Relief of allergic symptoms [1] |

| hERG Potassium Channel | Inhibition in mid-high nanomolar range [1] | Prolonged cardiac repolarization, QT interval prolongation | Adverse: Ventricular arrhythmias, Torsades de Pointes [1] |

| Serotonergic Receptors | Some in vitro affinity [2] | Limited clinical significance | Minimal clinical effects at therapeutic doses [2] |

| α1-Adrenergic Receptors | Some in vitro affinity [2] | Limited clinical significance | Minimal clinical effects at therapeutic doses [2] |

| Dopaminergic/Muscarinic Receptors | Minimal to no affinity [2] | Lack of anticholinergic effects | Advantage: Reduced side effects vs. 1st-gen antihistamines [2] |

Emerging Research Applications and Repurposing Potential

Neurodegenerative Disorders

This compound has demonstrated intriguing disease-modifying potential across several preclinical models of neurodegenerative disorders, though with varying mechanisms of action. In Alzheimer's disease research, this compound has shown binding affinity for aggregated tau protein, the primary component of neurofibrillary tangles, positioning it as a potential radioligand for PET imaging of tau pathology in living patients [1] [3]. This tau-binding property suggests potential dual utility for both diagnostic imaging and therapeutic intervention in tauopathies. In Parkinson's disease models, this compound has exhibited beneficial effects in transgenic Drosophila models expressing human α-synuclein, improving survival rates, ameliorating motor symptoms, and enhancing motor performance [5]. However, contrary to initial hypotheses, these benefits do not appear to stem from direct inhibition of α-synuclein aggregation, as in vitro studies demonstrated no significant effect on α-synuclein fibrillation even at high molar ratios [5]. This suggests the neuroprotective mechanisms in Parkinson's models may involve alternative pathways beyond direct amyloid disruption.

The anti-prion activity of this compound represents another significant neurodegenerative application, with demonstrated efficacy in experimental models. This compound has been shown to inhibit the replication of the human prion protein (PrPSc) and prolong survival in intracerebrally prion-infected mouse models [5]. This effect appears to be part of a broader pattern of this compound's interaction with amyloidogenic proteins, as it also demonstrates inhibitory activity on the fibrillation processes of Alzheimer's disease-related amyloid-β (Aβ) peptide [5]. The differential effects on various amyloid proteins highlight the complex and protein-specific nature of this compound's interactions with pathological aggregation processes in neurodegenerative diseases. The compound's ability to penetrate the blood-brain barrier, while problematic from a sedation standpoint with first-generation antihistamines, may actually be beneficial for these central nervous system applications when carefully monitored for cardiac safety.

Oncology Applications

The antineoplastic potential of this compound has emerged as a promising repurposing avenue, with multiple mechanisms of action identified across various cancer models. A primary mechanism involves the inhibition of potassium channels, particularly those involved in cancer cell proliferation and migration [3]. In breast cancer models, this compound has been shown to target potassium voltage-gated channel subfamily H member 1, disrupting signaling pathways essential for tumor growth and metastasis [6]. Additionally, this compound has demonstrated synergistic effects when combined with calcitriol, enhancing the growth-inhibitory effects of the vitamin D analog by 3- to 11-fold in experimental models [3]. This combination approach appears to leverage different mechanisms of action, including this compound's antagonism of H1-histamine receptors, reduction of P450-aromatase expression, and inhibition of inflammatory mediators [6].

Beyond direct antitumor effects, this compound exhibits chemosensitizing properties that enhance the efficacy of conventional chemotherapeutic agents. Research in K562 human leukemia cells demonstrated that this compound can reverse acquired resistance to doxorubicin, potentially through inhibition of drug efflux mechanisms [7]. Similarly, in adrenocortical carcinoma cells, this compound sensitizes cells to doxorubicin by inhibiting patched drug efflux activity [7]. More recently, this compound was found to inhibit mTOR signaling and angiogenesis by blocking cholesterol trafficking, representing another potentially important antineoplastic mechanism [7]. In prostate cancer models, this compound has been investigated for use in combination with radiotherapy to destroy cancer cells through an autophagic-facilitated mechanism [1]. These diverse anticancer activities position this compound as a promising multitargeted agent in oncology, though its clinical translation remains challenged by the inherent cardiotoxicity risks that would require careful management in cancer patient populations.

Immunomodulatory and Infectious Disease Applications

The immunosuppressive potential of this compound has been systematically investigated in recent years, revealing potent effects on multiple immune cell populations and inflammatory pathways. In studies using LPS-activated RAW macrophages, zebrafish larvae, and mouse splenocytes, this compound demonstrated significant inhibition of T cell proliferation and suppression of Th1-related cytokine secretion [8]. These immunomodulatory effects were closely associated with down-regulation of p38 and JNK MAPK signaling pathways in macrophage cells, leading to decreased production of acute inflammatory mediators including TNF-α, IL-1β, and PGE2 [8]. This compound was also shown to suppress phagocytic activity and inhibit nitric oxide (NO) production in LPS-stimulated zebrafish larvae, further supporting its broad anti-inflammatory properties [8]. These findings suggest potential applications for this compound in various autoimmune and inflammatory conditions where modulation of T cell function and macrophage activity would be therapeutically beneficial.

In the realm of infectious diseases, this compound has emerged as a promising antimalarial agent with activity against both chloroquine-sensitive and chloroquine-resistant parasites in vitro and in vivo [1] [3]. This discovery has led to its use in approximately 30 countries where malaria is endemic, including Vietnam, Thailand, and Cambodia [1]. Research efforts have focused on developing This compound analogs that retain potent antimalarial activity while reducing hERG-related cardiotoxicity [7]. More recently, investigations during the COVID-19 pandemic identified this compound as having potential antiviral effects against SARS-CoV-2 in vitro, though clinical significance remains to be established [7]. The broad spectrum of repurposing applications for this compound across these diverse therapeutic areas underscores the compound's complex polypharmacology and continued relevance as a tool for investigating disease mechanisms and potential treatment approaches.

Table: Emerging Research Applications and Mechanisms of this compound

| Therapeutic Area | Proposed Mechanisms | Experimental Evidence |

|---|---|---|

| Neurodegenerative Diseases | Tau protein binding [3], PrPSc replication inhibition [5], Aβ aggregation inhibition [5] | PET imaging potential in Alzheimer's [3], improved survival in prion models [5] |

| Oncology | Potassium channel inhibition [3], cholesterol trafficking blockade [7], chemosensitization [7] | Breast cancer growth inhibition [6], reversed doxorubicin resistance [7] |

| Immunology | MAPK pathway modulation [8], T cell proliferation inhibition [8], cytokine suppression [8] | Reduced TNF-α, IL-1β, PGE2 in macrophages [8] |

| Infectious Diseases | Direct antiparasitic activity [1], potential antiviral effects [7] | Activity against chloroquine-resistant malaria [1], in vitro SARS-CoV-2 inhibition [7] |

Experimental Protocols for Key Assays

In Situ Thioflavin T (ThT) Aggregation Assay

The Thioflavin T aggregation assay serves as a fundamental method for investigating this compound's effects on amyloid protein fibrillation kinetics, particularly relevant to its potential applications in neurodegenerative diseases. The protocol begins with preparation of recombinant human protein monomers (α-synuclein or Aβ42) at appropriate concentrations in suitable buffers [5]. For α-synuclein studies, recombinant monomer is typically prepared in distilled water and stored at -80°C until use, while Aβ42 protein is dissolved in specific assay buffer (e.g., SensoLyte assay buffer), hydrated for 5 minutes, and centrifuged at 10,000 rpm for 5 minutes at 4°C to remove precipitated material [5]. The experimental setup involves adding the target protein (Aβ42 at final concentration 40 µM or α-syn at 10 µM) to a black 96-well flat-bottom plate containing varying molar ratios of this compound (typically 10 µM, 50 µM, and 100 µM) [5]. Then, Thioflavin T is added to the plate at a final concentration of 200 µM in a dark room to minimize photobleaching [5].

Fluorescence measurements are performed using a microplate reader (e.g., SpectraMax iD3) with excitation/emission settings of 440 nm/484 nm, maintained at 37°C to simulate physiological conditions [5]. The kinetic readings are obtained every 5 minutes for Aβ42 studies and every 15 minutes for α-syn studies, with pulsed shaking between readings to ensure proper mixing [5]. Data analysis involves fitting the fluorescence measurements to a sigmoidal equation to derive key kinetic parameters: Y = Fmin + Fmax/(1 + e^(-(t-t50)/τ)), where Y represents detected fluorescence intensity, t and t50 are the time of aggregation and time at 50% maximal fluorescence respectively, and the apparent rate constant kapp is given by 1/τ [5]. Fmin represents baseline fluorescence intensity, while Fmax denotes maximum fluorescence at the final saturation phase [5]. This methodology allows quantitative assessment of this compound's effects on the fibrillation kinetics of various amyloidogenic proteins, enabling structure-activity relationship studies for derivative compounds.

Endothelial Cell Protection Assay

The endothelial cell protection assay evaluates this compound's potential cardioprotective effects against oxidative stress, relevant to its proposed applications in cardiovascular diseases. The protocol utilizes Human Umbilical Vein Endothelial Cells (HUVECs) maintained in specialized endothelial cell medium supplemented with 5% fetal bovine serum and 1% endothelial cell growth supplement in Poly-L-Lysine-pretreated flasks at 37°C in a 5% CO2 incubator [6]. For the experimental treatment, HUVECs are pretreated with varying concentrations of this compound (0.25, 0.50, or 1.00 µM) for 12 hours, followed by exposure to hydrogen peroxide (H2O2) at 200 µM for an additional 12 hours to induce oxidative stress [6]. This setup allows assessment of this compound's protective effects against oxidative damage.

Multiple endpoints are measured to comprehensively evaluate cellular responses. Cell viability is assessed using the MTT assay, where the absorbance at 490 nm in each well is determined using a microplate autoreader, with viability expressed as a percentage of the control group [6]. Oxidative stress markers are quantified through specific assays: malondialdehyde (MDA) level measured using an MDA assay kit based on the thiobarbituric acid method; superoxide dismutase (SOD) activity measured with a WST-1-based assay kit; glutathione peroxidase (GSH-Px) activity measured with a colorimetric assay kit; and intracellular reactive oxygen species (ROS) level determined using an ROS assay kit with fluorescence intensity measured by flow cytometry at 488 nm excitation [6]. Additionally, apoptotic percentage is quantified by flow cytometric methods, and protein expression of key signaling molecules (p53, p21Cip1/Waf1, p16INK4a) is measured by western blot analysis to elucidate potential mechanisms [6]. This multifaceted approach provides comprehensive insights into this compound's cytoprotective mechanisms against oxidative endothelial damage.

Immunosuppression Assessment Protocol

The assessment of this compound's immunosuppressive potential employs a comprehensive approach spanning in silico prediction to in vivo modeling. Initial analysis includes pharmacokinetic and drug-likeness assessment using computational tools to determine key parameters including hydrogen bond acceptors/donors, rotatable bonds, total polar surface area (TPSA), lipophilicity (iLOGP and XLOGP3), and water solubility (log S) [8]. For in vitro evaluation, RAW 264.7 macrophage cells are cultured and stimulated with LPS (Escherichia coli 055:B5) in the presence or absence of this compound [8]. Key measurements include nitric oxide production assessed using Griess reagent, phagocytic activity measured by neutral red uptake assay, and cell viability determined by MTT assay [8].

For mechanistic studies, western blot analysis is performed to evaluate the expression of proteins involved in MAPK signaling pathways (p-P38, p-ERK, JNK), inflammatory enzymes (iNOS, COX-2), and transcription factors (c-Fos, c-Jun) [8]. Additional in vitro assessments include T cell proliferation measured in mouse splenocytes using concanavalin A (ConA) stimulation with bromodeoxyuridine (BrdU) incorporation, and cytokine secretion (TNF-α, IL-1β, IL-6, PGE2) quantified by ELISA [8]. The in vivo component utilizes zebrafish larvae (2-3 days post-fertilization) exposed to this compound with or without LPS stimulation, with assessment of neutrophil migration using myeloperoxidase staining and phagocytic activity measured by neutral red retention in neuromast cells [8]. This integrated methodology provides robust evaluation of this compound's effects across multiple immune cell types and signaling pathways, offering insights into its potential as an immunomodulatory agent for inflammatory and autoimmune conditions.

Signaling Pathways and Visualization

Cardiotoxicity Pathway (hERG Channel Inhibition)

The cardiotoxicity pathway of this compound centers on its potent inhibition of the hERG potassium channel, which plays a critical role in cardiac repolarization. The molecular events can be visualized through the following pathway representation:

This compound inhibits hERG potassium channels, reducing IKr current, prolonging action potential duration and QT interval, increasing Torsades de Pointes risk.

This pathway illustrates the sequence of electrophysiological events beginning with this compound's direct binding to and inhibition of the hERG potassium channel [1]. Under normal physiological conditions, these channels mediate the rapid delayed rectifier potassium current (IKr) that is essential for termination of the cardiac action potential [1]. When this compound blocks this channel, the reduction in IKr current leads to prolongation of the action potential duration in cardiac ventricular myocytes [1]. This cellular abnormality manifests clinically as QT interval prolongation on the surface electrocardiogram, which creates a vulnerable period during cardiac repolarization that can precipitate the polymorphic ventricular tachycardia known as Torsades de Pointes [1]. This arrhythmia may degenerate into ventricular fibrillation and cause sudden cardiac death, particularly in susceptible individuals with additional risk factors such as electrolyte disturbances, structural heart disease, or concomitant use of other QT-prolonging medications [1].

p53-Mediated Autophagy and Apoptosis Pathway

In cancer models, this compound has been shown to induce Beclin-1-independent autophagy through a p53-dependent mechanism, as visualized in the following pathway:

This compound-histamine combination induces ROS, triggering both p53-mediated autophagy and mitochondrial apoptosis pathway in cancer cells.

This pathway demonstrates the dual mechanism of cell death induced by this compound, particularly in combination with histamine (AST-HIS) in breast cancer cells [9]. The initial event involves generation of reactive oxygen species (ROS), which triggers both endoplasmic reticulum stress and mitochondrial apoptosis pathways [9]. The ER stress activates phosphorylation of p53, which increases p53-p62 protein interactions that promote Beclin-1-independent autophagy - a non-canonical form of autophagy [9]. Concurrently, ROS generation triggers the mitochondrial apoptosis pathway through Bax translocation, cytochrome c release, and caspase activation [9]. The crosstalk between these pathways is evidenced by the ability of enhanced autophagy to further activate apoptosis through caspase induction, creating a feed-forward loop that amplifies cell death signals [9]. This intricate interplay between autophagy and apoptosis pathways represents a potentially valuable mechanism for cancer therapy, as it engages multiple cell death pathways simultaneously that may help overcome resistance mechanisms in malignant cells.

Conclusion and Future Perspectives

This compound represents a compelling case study in drug repurposing, demonstrating how a compound withdrawn for safety concerns can find renewed scientific interest through better understanding of its complex pharmacodynamics. The multitarget pharmacology of this compound, encompassing H1-histamine receptor antagonism, hERG channel inhibition, modulation of various amyloidogenic proteins, and immunomodulatory activities, positions it as a valuable tool compound for investigating diverse biological processes [5] [1] [8]. Current research directions focus on developing structural analogs that retain the therapeutic benefits while minimizing the cardiotoxicity liabilities, particularly through modification of the chemical structure to reduce hERG channel affinity [7]. Additionally, research continues to explore novel therapeutic applications in neurodegeneration, oncology, and infectious diseases, where the risk-benefit ratio may be more favorable for serious or life-threatening conditions [5] [3] [7].

References

- 1. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 2. | Drugs this compound [link.springer.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. . A review of its this compound and... pharmacodynamic properties [go.drugbank.com]

- 5. This compound, a Second-Generation Histamine H1-Receptor ... [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Medicine Reports [spandidos-publications.com]

- 7. | CAS 68844-77-9 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 8. Immunosuppressive potential of this compound against LPS ... [sciencedirect.com]

- 9. This compound-Histamine induces Beclin-1-independent ... [pubmed.ncbi.nlm.nih.gov]

Astemizole pharmacokinetics and metabolism desmethylastemizole

Pharmacokinetic and Metabolic Properties

The table below summarizes the core pharmacokinetic and metabolic characteristics of astemizole and its primary metabolite, desmethylthis compound (also known as O-desmethylthis compound).

| Parameter | This compound | Desmethylthis compound |

|---|---|---|

| Metabolic Pathway | Primarily O-demethylation [1] | Active metabolite formed via O-demethylation of this compound [1] |

| Key Enzymes Involved | CYP2J2 (intestinal first-pass) [1], CYP3A4 (hepatic) [2], CYP4F12 [3] | -- |

| Elimination Half-life | ~24 hours [2] | 9-13 days [4] [5] |

| Protein Binding | ~96% [2] | Information missing |

| Steady-State Concentration | Lower concentration | Exceeds this compound by >30-fold [4] [5] |

| Pharmacological Activity | Potent H1-receptor antagonist [6] | Retains potent H1-receptor antagonist activity [4] [6] |

| HERG Channel Block (IC₅₀) | 0.9 nM [4] [5] | 1.0 nM [4] [5] |

Detailed Metabolic Pathways & Experimental Insights

This compound's metabolism involves several cytochrome P450 enzymes, with specific roles in different tissues.

CYP2J2 in First-Pass Metabolism: A pivotal study identified that CYP2J2, an enzyme highly expressed in the human small intestine, plays a critical role in the extensive presystemic (first-pass) metabolism of this compound [1]. The metabolic conversion involves O-demethylation to form desmethylthis compound. The kinetics in recombinant CYP2J2 systems showed a Kₘ of 0.65 μM and a Vₘₐₓ of 1129 pmol/nmol P450/min [1]. The involvement of this intestinal enzyme explains why this compound is well-absorbed orally but has low systemic bioavailability as the parent drug.

Role of Other Cytochromes: Other enzymes contribute to this compound's metabolism. CYP3A4 is involved in its liver microsomal metabolism [2], and CYP4F12 also metabolizes this compound, primarily through O-demethylation [3]. A study noted that while CYP4F12 favors O-demethylation, CYP3A4 can metabolize this compound at multiple sites on the molecule [3].

The following diagram illustrates the primary metabolic pathway of this compound:

Primary metabolic pathway of this compound and involved enzymes.

Cardiotoxicity Mechanism

The market withdrawal of this compound was due to its potent blockade of the human ether-à-go-go-related gene (HERG) potassium channel, which translates to the rapidly activating delayed rectifier K⁺ current (IKr) in the heart [4]. This blockade delays ventricular repolarization, leading to QT interval prolongation and risk of fatal arrhythmias like Torsades de Pointes [7].

Critically, the active metabolite desmethylthis compound is an equally potent HERG channel blocker (IC₅₀ ~1.0 nM) as the parent drug [4]. Combined with its >30-fold higher steady-state serum concentration and extremely long half-life, desmethylthis compound is considered the principal cause of the observed cardiotoxicity following this compound ingestion [4] [5].

Analytical Method for Simultaneous Quantification

A modern HPLC-MS/MS method has been developed for the simultaneous determination of this compound and desmethylthis compound in biological matrices, which you may find useful for research protocols [8].

- Sample Preparation: Plasma samples were processed using protein precipitation with acetonitrile [8].

- Chromatography: Separation was achieved using a C18 column with a mobile phase of 10 mM ammonium acetate and acetonitrile (with 0.1% trifluoroacetic acid) [8].

- Mass Spectrometry Detection: The detection used electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) of the transitions:

- This compound: m/z 459.3 → 135.0

- Desmethylthis compound: m/z 445.3 → 204.3 [8]

- Method Performance: The method was validated and shown to be accurate, precise, and rapid (run times under 2 minutes), making it suitable for pharmacokinetic studies [8].

References

- 1. Involvement of CYP2J2 on the intestinal first-pass ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. Characterization of the active site properties of CYP4F12 [pubmed.ncbi.nlm.nih.gov]

- 4. Block of HERG potassium channels by the antihistamine ... [pubmed.ncbi.nlm.nih.gov]

- 5. Block of HERG potassium channels by the antihistamine ... [ohsu.elsevierpure.com]

- 6. [this compound: its pharmacokinetics and pharmacologic ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 8. A novel HPLC–MS/MS method for the simultaneous ... [sciencedirect.com]

Astemizole as a Potassium Channel Blocker: Molecular Targets, Mechanisms, and Research Applications

Introduction to Astemizole and Its Polypharmacology

This compound is a synthetic piperidinyl-benzimidazole derivative originally developed as a second-generation histamine H1-receptor antagonist for treating allergic conditions [1] [2]. Withdrawn from clinical markets due to cardiotoxicity risks associated with hERG potassium channel blockade, this compound has since emerged as a valuable research tool in ion channel pharmacology and oncology [3] [2]. Its polypharmacology encompasses interactions with multiple potassium channels beyond hERG, including EAG1 (Kv10.1), which is ectopically expressed in various cancer cells [4] [2]. This profile has stimulated research into repurposing this compound for neurodegenerative diseases, cancer therapy, and as a structural template for developing fluorescent probes targeting hERG channels [3] [5] [1]. This whitepaper provides a comprehensive technical resource for researchers investigating this compound's molecular interactions with potassium channels, detailing structural mechanisms, experimental methodologies, and research applications.

Primary Potassium Channel Targets of this compound

hERG (Kv11.1) Potassium Channel

The human ether-à-go-go-related gene (hERG) potassium channel, encoded by KCNH2, is perhaps the most clinically significant molecular target of this compound [3] [6]. In cardiac tissue, hERG mediates the rapidly activating delayed rectifier K+ current (IKr), which is crucial for cardiac action potential repolarization [3]. This compound demonstrates exceptional potency against hERG, with radioligand binding assays revealing IC50 values in the nanomolar range [3] [6].

Table 1: Binding Affinity of this compound and Metabolites for hERG Potassium Channels

| Compound | IC50 (μM) | Ki (μM) | Experimental System |

|---|---|---|---|

| This compound | 0.023 ± 0.011 | 0.011 | hERG-transfected HEK293 cell membranes [3] |

| Desmethylthis compound | ~0.001* | - | HEK293 cells (patch clamp) [6] |

| Northis compound (Tecthis compound) | 0.0277* | - | HEK293 cells (patch clamp) [6] |

| This compound derivative 1b | 0.025 ± 0.002 | 0.012 | hERG-transfected HEK293 cell membranes [3] |

*Reported as half-maximal block concentrations from patch-clamp experiments [6]

The molecular mechanism of hERG blockade involves this compound binding directly below the selectivity filter in the channel's central cavity, as revealed by cryo-EM structural analysis [7] [8]. This binding site positions this compound to physically obstruct potassium ion conduction through the channel [7]. The interaction exhibits use-dependence, with enhanced blockade during channel activation, suggesting state-dependent binding kinetics [6]. The major metabolite desmethylthis compound demonstrates equivalent potency to the parent compound in hERG blockade, while northis compound (marketed as tecthis compound) shows significantly reduced hERG affinity, explaining its improved cardiac safety profile [6] [2].

EAG1 (Kv10.1) Potassium Channel

The Ether-à-go-go-1 (EAG1 or Kv10.1) potassium channel represents another significant target of this compound with important implications in oncology [5] [4]. While normally expressed primarily in the brain, EAG1 undergoes ectopic expression in various tumor cells, including breast cancer, osteosarcoma, and other malignancies [5] [4]. This compound inhibits hEag1 currents with an IC50 of approximately 135 nM in SaOS-2 osteosarcoma cells, demonstrating open-channel block characteristics [4]. This blockade manifests as an apparent inactivation-like decay of the current during depolarizing pulses [4]. The inhibition of EAG1 by this compound has been linked to anti-proliferative effects in cancer cells and enhanced differentiation in osteosarcoma models [5] [4].

Table 2: Potassium Channel Targets Beyond hERG Affected by this compound

| Channel Type | IC50/EC50 | Experimental System | Biological Context |

|---|---|---|---|

| hEag1 (Kv10.1) | 0.135 μM | SaOS-2 osteosarcoma cells (patch clamp) [4] | Osteosarcoma, breast cancer |

| KCa1.1 | Minimal effect at relevant concentrations | SaOS-2 cells (paxilline sensitivity) [4] | Osteosarcoma (minor component) |

Structural Mechanisms of Potassium Channel Blockade

Molecular Basis of hERG Channel Inhibition

Recent cryo-electron microscopy studies have elucidated the structural basis of this compound binding to the hERG potassium channel at 3.5-Å resolution [7] [8]. The structure of K+-bound hERG complexed with this compound (PDB ID: 7CN1) reveals that this compound binds directly beneath the selectivity filter within the central cavity of the channel pore [7] [8]. This strategic positioning allows the drug to physically occlude the potassium conduction pathway while stabilizing the selectivity filter in a K+-bound conformation [7].

The binding interface involves interactions between this compound's aromatic groups and hydrophobic residues lining the central cavity, while its basic nitrogen forms electrostatic interactions with the channel [3]. This binding mode aligns with structure-activity relationship studies indicating that both aromatic moieties and a basic nitrogen atom are essential for high-affinity hERG blockade [3]. The structural data further suggest that this compound binding may distort the S6 helices that form the activation gate, potentially contributing to its use-dependent blocking characteristics [7]. These atomic-level insights provide a rationale for hERG's unusual pharmacological promiscuity and offer a structural template for mitigating hERG liability in future drug development campaigns.

Differential Recognition by Histamine H1 Receptor

Interestingly, this compound's interaction with its primary therapeutic target, the histamine H1 receptor (H1R), involves a distinct binding mode compared to hERG blockade. Cryo-EM structures of H1R bound to this compound reveal that the drug occupies the orthosteric binding pocket primarily through hydrophobic interactions [9]. The central phenyl group of this compound inserts into a deep hydrophobic cavity formed by H1R residues, while the fluorophenyl group extends toward extracellular loop 2 [9].

A key mechanistic insight is that this compound functions as an inverse agonist at H1R, utilizing its phenyl group to block the movement of the conserved toggle switch residue W4286.48, thereby stabilizing the receptor in an inactive conformation [9]. This contrasts with its channel-blocking action on hERG, explaining how structural modifications can differentially affect these two activities. The separation of hERG blockade from H1R antagonism has guided the development of newer antihistamines with improved cardiac safety profiles, such as tecthis compound (northis compound), which retains H1R inverse agonism with reduced hERG affinity [6] [2].

Figure 1: this compound's multi-target pharmacology showing primary molecular targets and functional outcomes

Research Applications and Experimental Methodologies

Fluorescent hERG Probes Based on this compound

This compound's high-affinity binding to hERG has been exploited to develop small-molecule fluorescent probes for visualizing hERG channels in living cells [3]. Researchers have synthesized this compound derivatives by conjugating various fluorophores (coumarin, NBD, and naphthalimide) to the this compound pharmacophore using aliphatic spacers [3]. These probes retain potent hERG binding while exhibiting favorable fluorescent properties.

Table 3: Photophysical and Binding Properties of this compound-Based Fluorescent hERG Probes

| Probe | Fluorophore | λem (nm) | Φ (%) | hERG IC50 (μM) | Cytotoxicity (hERG-HEK293) IC50 (μM) |

|---|---|---|---|---|---|

| 1a | Coumarin | 547 | 3.5 | 0.434 ± 0.029 | 4.7 ± 0.2 |

| 1b | NBD | 547 | 2.8 | 0.025 ± 0.002 | 12.5 ± 2.3 |

| 1c | Naphthalimide | 469 | 79.1 | 0.182 ± 0.016 | 7.2 ± 1.6 |

These probes enable specific labeling of hERG channels in hERG-transfected HEK293 cells and endogenous hERG in human colorectal cancer cells (HT-29), with fluorescence intensity reducible by co-incubation with excess this compound (100 μM), demonstrating binding specificity [3]. Probe 1c is particularly valuable for imaging applications due to its high quantum yield (79.1%) and appropriate cytotoxicity profile [3].

Key Experimental Protocols for Evaluating this compound-Channel Interactions

4.2.1 Radioligand Binding Assays for hERG Affinity

Purpose: To quantitatively evaluate the binding affinity of this compound and its derivatives for hERG potassium channels [3].

Methodology:

- Prepare membranes from hERG-transfected HEK293 cells

- Incubate membrane preparations with [3H]dofetilide as the radioligand

- Add test compounds (this compound derivatives) at varying concentrations

- Separate bound and free radioactivity by filtration

- Determine IC50 values from competition curves

- Calculate inhibition constants (Ki) using the Cheng-Prusoff equation [3]

Key Controls: Include this compound as a positive control; validate with membrane preparations from untransfected HEK293 cells to assess nonspecific binding [3].

4.2.2 Whole-Cell Patch Clamp Electrophysiology

Purpose: To characterize the functional blockade of potassium channels by this compound and study kinetics of inhibition [6] [4].

Methodology:

- Maintain hERG-transfected HEK293 cells or native cancer cell lines (e.g., SaOS-2, MG-63) under standard culture conditions

- Establish whole-cell configuration with appropriate intracellular and extracellular solutions

- Apply depolarizing voltage steps to activate potassium currents

- Apply this compound cumulatively to construct concentration-response relationships

- Monitor current inhibition over time to assess use-dependence [6] [4]

Data Analysis: Determine IC50 values by fitting concentration-response data with the Hill equation; analyze current kinetics before and after drug application [4].

4.2.3 Cell Imaging with Fluorescent this compound Derivatives

Purpose: To visualize hERG channel distribution and density in living cells using this compound-based fluorescent probes [3].

Methodology:

- Culture hERG-expressing cells (hERG-HEK293 or HT-29) on imaging-compatible dishes

- Incubate with probes 1a-1c (typically at 1-10 μM concentration) for 30-60 minutes

- Perform fluorescence imaging using appropriate filter sets (e.g., ex/cm 354/469 nm for probe 1c)

- For specificity controls, pre-incubate cells with 100 μM this compound to compete binding

- Quantify fluorescence intensity and distribution [3]

Applications: This technique enables real-time monitoring of hERG channel localization and expression changes under various physiological and pathological conditions [3].

Figure 2: Experimental workflow for studying this compound-potassium channel interactions

Research Implications and Future Directions

Oncological Applications and Combination Therapies

The differential expression of potassium channels like hERG and EAG1 in various cancer types has stimulated research into this compound's potential as an anticancer agent [3] [5] [4]. In breast cancer cells, this compound (IC50 = 1.72 μM) synergistically enhances the antiproliferative effects of the tyrosine kinase inhibitor gefitinib, potentially through simultaneous blockade of EAG1 channels and other targets [5]. This combination produces cell cycle arrest in G0/G1 phase, diminishing the percentage of cells in G2/M and S phases [5].

In osteosarcoma models, this compound (2 μM) enhances calcium deposition and mineral matrix formation induced by osteogenic stimuli, suggesting a role in promoting differentiation of osteosarcoma cells [4]. This effect appears specific to inhibition of EAG1 rather than hERG, as EAG1 is functionally expressed in SaOS-2 and MG-63 osteosarcoma cells while hERG expression is minimal in these lines [4]. The therapeutic window for these effects appears favorable, with this compound enhancing mineralization without significant cytotoxicity at effective concentrations [4].

Neurodegenerative Disease Research

Despite promising effects in some models of Parkinson's disease (PD), this compound does not directly inhibit α-synuclein aggregation even at high molar ratios (up to 1:10 drug:protein), suggesting its potential benefits in PD models likely occur through mechanisms unrelated to α-synuclein fibrillation [1]. Conversely, this compound demonstrates concentration-dependent inhibition of Aβ42 aggregation, indicating selective activity against Alzheimer's disease-related amyloid pathology [1]. Additionally, this compound's activity as a prion replication inhibitor further supports its investigation in protein-misfolding disorders [1] [2].

Structural Guidance for Safer Drug Design

The detailed structural characterization of this compound bound to both hERG and H1R provides a blueprint for designing safer antihistamines and other therapeutics with reduced cardiotoxicity risk [7] [9]. The metabolite northis compound (tecthis compound) represents a successful example of this approach, maintaining H1R inverse agonism with significantly reduced hERG affinity [6] [2]. These structural insights can guide rational modifications to existing compounds to mitigate hERG liability while preserving therapeutic efficacy.

Conclusion

References

- 1. This compound, a Second-Generation Histamine H1-Receptor ... [mdpi.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound Derivatives as Fluorescent Probes for hERG ... [pmc.ncbi.nlm.nih.gov]

- 4. The hEag1 K+ Channel Inhibitor this compound Stimulates ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, AN INHIBITOR OF ETHER-À-GO-GO-1 ... [pubmed.ncbi.nlm.nih.gov]

- 6. Block of HERG potassium channels by the antihistamine ... [pubmed.ncbi.nlm.nih.gov]

- 7. Cryo-EM Structure of K+-Bound hERG Channel ... [pubmed.ncbi.nlm.nih.gov]

- 8. 7CN1: Cryo-EM structure of K+-bound hERG channel in ... [rcsb.org]

- 9. Molecular mechanism of antihistamines recognition and ... [nature.com]

Comprehensive Technical Guide: Astemizole Drug Repositioning Potential for Research Applications

Executive Summary

Astemizole repositioning potential represents a compelling case study in drug repurposing strategies, demonstrating promising therapeutic applications beyond its original antihistamine indication. Withdrawn from the market due to cardiac safety concerns, this compound has nonetheless emerged as a candidate with significant potential across multiple therapeutic areas, including multidrug-resistant bacterial infections, neurodegenerative disorders, and oncology. This comprehensive technical review synthesizes current scientific evidence, detailing molecular mechanisms, experimental protocols, efficacy data, and safety considerations to facilitate further research and development by scientists and drug development professionals. The accumulated evidence suggests that with appropriate risk mitigation strategies and structural optimization, this compound derivatives could potentially overcome historical limitations while retaining therapeutic benefits in new disease contexts.

Introduction to this compound and Drug Repositioning Rationale

This compound is a second-generation histamine H1-receptor antagonist that was originally developed for the treatment of allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria [1]. As a piperidinyl-benzimidazole derivative, it functioned as a long-acting, non-sedative antihistamine with high receptor selectivity and minimal central nervous system penetration compared to first-generation antihistamines [1] [2]. The drug demonstrated significant efficacy in allergic symptoms based on multiple clinical trials, showing particular effectiveness against sneezing, runny nose, and itching eyes, though it had limited impact on nasal congestion [3] [2]. Despite its clinical efficacy, this compound was withdrawn from the U.S. market in 1999 due to safety concerns regarding potentially life-threatening cardiac arrhythmias, specifically QT interval prolongation and torsades de pointes, particularly at high doses or in combination with CYP3A4 inhibitors [1] [4].

The rationale for repositioning this compound stems from several compelling factors that make it an attractive candidate for drug repurposing:

Established safety profile (excluding cardiac effects): Despite its cardiotoxicity concerns, this compound has a well-documented human pharmacokinetic and safety profile, potentially accelerating repurposing timelines compared to novel chemical entities [5]

Multi-target engagement: Research has revealed that this compound interacts with several biological targets beyond H1 receptors, including bacterial membrane proteins, EZH2-EED complex, and amyloid aggregates, explaining its potential efficacy across diverse disease areas [6] [7] [1]

Favorable drug-like properties: this compound exhibits high protein binding (97%), extensive tissue distribution, and long elimination half-life of its active metabolites (9-13 days for desmethylthis compound), which could be advantageous for certain therapeutic applications [1]

Economic efficiency: Repositioning this compound aligns with the cost-effective drug development paradigm, potentially reducing development costs from the typical $1.78 billion required for novel drugs and shortening the 13.5-year average development timeline [5]

Research Foundations and Current Evidence

Computational Evidence and Predictive Studies

In silico investigations have played a pivotal role in identifying this compound's repositioning potential through various computational approaches:

Structural-based screening against Alzheimer's disease targets identified this compound as a promising candidate through molecular docking studies, showing strong binding energy profiles against MADD protein [8]

Molecular dynamics simulations demonstrated stable binding behavior of this compound with key neurodegenerative disease targets, with favorable root mean square deviation and fluctuations (RMSD/F), radius of gyration (Rg) and soluble accessible surface area (SASA) profiles compared to standard medications [8]

Network-based drug repositioning approaches, including the novel DRAW (Drug Repositioning with Attention Walking) method, have systematically predicted novel drug-disease associations by analyzing heterogeneous networks incorporating drug-drug similarities and disease-disease relationships [9]

Shape-based screening methods have leveraged structural similarities between this compound and known active compounds for various disease targets, facilitating the identification of new therapeutic applications [8]

Structural and Mechanistic Insights

Recent cryo-EM structural studies have provided atomic-level insights into this compound's mechanism of action at the histamine H1 receptor, revealing key interaction details:

This compound binds to the orthosteric pocket of H1R, mainly constituted by residues from TM3, TM5, TM6, and TM7 [10]

The drug exerts inverse regulation by utilizing a shared phenyl group that inserts into a deep hydrophobic cavity and blocks the movement of the toggle switch residue W428⁶.⁴⁸, which normally initiates GPCR activation [10]

Unlike first-generation antihistamines, this compound's binding mode involves deep cavity penetration, with its methoxyphenyl group especially the methoxy moiety inserted into a hydrophobic cavity formed by H1R residues T112³.³⁷, I115³.⁴⁰, N198⁵.⁴⁶, F199⁵.⁴⁷, F424⁶.⁴⁴, W428⁶.⁴⁸ and F432⁶.⁵² [10]

Identification of a secondary ligand-binding site in H1R provides opportunities for structural optimization to develop newer derivatives with improved safety profiles [10]

Table 1: Summary of Key Computational Studies Supporting this compound Repositioning

| Study Type | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking | Alzheimer's Disease | Strong binding energy against MADD protein | [8] |

| Molecular Dynamics | Alzheimer's Disease | Stable binding behavior with target proteins | [8] |

| Shape-Based Screening | Multiple Diseases | Structural similarity to known active compounds | [8] |

| Network-Based Prediction | Multiple Diseases | Novel drug-disease associations predicted | [9] |

Therapeutic Area Applications

Antibacterial Applications (Multidrug-Resistant Bacteria)

Recent investigations have revealed promising antibacterial properties of this compound, particularly against Gram-positive pathogens:

Potent anti-MRSA activity: this compound demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 4 to 16 μg/mL and MBC values between 4-32 μg/mL in isolates from general surgery settings [6]

Gram-positive selectivity: The compound showed minimal activity against Gram-negative bacteria, suggesting specific mechanisms effective primarily against Gram-positive pathogens [6]

Low resistance development: The resistance mutation frequency of this compound was notably low, with only a minor increase in MRSA resistance observed after 30 days of selective pressure, significantly less than that observed with ampicillin [6]

In vivo validation: The Galleria mellonella infection model confirmed this compound's efficacy against MRSA in vivo, demonstrating its potential for further animal model studies [6]

Neurodegenerative Disorders

Research on this compound's potential in neurodegenerative diseases has yielded mixed but promising results:

Amyloid-β inhibition: this compound demonstrated inhibitory effects on the assembly of Aβ aggregates associated with Alzheimer's disease pathology, as confirmed through thioflavin T aggregation monitoring, Congo red spectral analysis, and transmission electron microscopy [7]

Target protein selectivity: Interestingly, this compound did not inhibit α-synuclein aggregation even at high molar ratios, suggesting its inhibitory effect on amyloid formation is target-protein selective rather than broadly anti-aggregation [7]

Prion protein interaction: this compound has shown interaction with anomalous aggregates of misfolding-prone proteins and delays progression of experimental prion disease by inhibiting replication of human prion protein PrPSc [7]

Parkinson's disease models: Despite its lack of direct α-synuclein inhibition, this compound improved survival and ameliorated Parkinsonian motor symptoms in a transgenic Drosophila model expressing human α-syn in the brain, suggesting possible indirect mechanisms [7]

Oncology Applications

Epigenetic targeting represents another promising repositioning avenue for this compound in oncology:

EZH2-EED disruption: this compound was identified as an inhibitor of the EZH2-EED interaction, potentially binding to EED in a competitive manner with EZH2, thereby impairing PRC2 activity and destabilizing the complex [1]

Lymphoma growth inhibition: The compound inhibited proliferation of PRC2-driven lymphomas through dissociation of the EZH2-EED complex, though its exact specificity remains to be fully elucidated given its known H1 antagonist activity [1]

Table 2: Summary of this compound's Repositioning Potential Across Therapeutic Areas

| Therapeutic Area | Molecular Targets | Experimental Evidence | Efficacy Metrics |

|---|---|---|---|

| Antibacterial (MDR Bacteria) | Bacterial membrane proteins | In vitro MIC/MBC, in vivo G. mellonella | MIC: 4-16 μg/mL (MRSA) |

| Neurodegenerative Disorders | Aβ aggregates, PrPSc | ThT aggregation, TEM, animal models | Selective Aβ inhibition |

| Oncology | EZH2-EED complex | Cell proliferation assays | PRC2 complex dissociation |

| Alzheimer's Disease | MADD protein | Computational docking, MD simulations | Strong binding energy |

Experimental Protocols and Methodologies

Antibacterial Efficacy Assessment

Standardized protocols for evaluating this compound's antibacterial properties include the following methodological approaches:

MIC/MBC determination: Conduct broth microdilution assays according to CLSI guidelines with bacterial inoculum standardized to ~5×10⁵ CFU/mL in appropriate medium, incubating with serial dilutions of this compound (typically 0.25-128 μg/mL) for 16-20 hours at 35°C [6]

Time-kill kinetics: Perform time-kill assays by exposing bacteria (~10⁶ CFU/mL) to this compound at 1×, 2×, and 4× MIC with sampling at 0, 2, 4, 8, and 24 hours, plating serial dilutions for viable counting [6]

Resistance development studies: Subject bacterial strains to serial passaging in sub-inhibitory concentrations of this compound over 30 days, with regular MIC determination to track resistance development compared to conventional antibiotics [6]

Cytotoxicity and hemolysis assays: Assess safety margins using mammalian cell lines (e.g., HEK-293, HepG2) via MTT assay and red blood cell hemolysis tests at concentrations effective for bacterial inhibition [6]

Mechanism of Action Studies

Elucidating this compound's antibacterial mechanisms requires integrated methodological approaches:

Bacterial membrane disruption: Evaluate membrane integrity using fluorescent dyes like propidium iodide uptake and SYTOX Green exclusion measured by flow cytometry [6]

Membrane potential assessment: Monitor changes in bacterial membrane potential using potentiometric dyes such as DiOC₂(3) with fluorescence measurement or JC-1 dye with ratio-metric flow cytometry [6]

ATP production inhibition: Quantify intracellular ATP levels using luciferase-based assays (e.g., BacTiter-Glo) following treatment with this compound at MIC and supra-MIC concentrations [6]

Reactive oxygen species accumulation: Detect ROS generation using fluorescent probes like H₂DCFDA or DHR123, measuring fluorescence increase over time after this compound exposure [6]

The following diagram illustrates the experimental workflow for evaluating this compound's antibacterial efficacy and mechanism of action:

Experimental workflow for antibacterial evaluation of this compound

Molecular Interaction Studies

Advanced biophysical characterization methods provide insights into this compound's molecular mechanisms:

Cryo-EM structural analysis: Determine high-resolution structures of this compound bound to targets using mBril fusion and gluing strategies with "6-13" glue molecules, data collection on 300kV cryo-EM systems, and processing with RELION or cryoSPARC [10]

Aggregation inhibition assays: Monitor protein fibrillation kinetics using thioflavin T fluorescence with excitation/emission at 440/484 nm, measuring every 5-15 minutes at 37°C with pulsed shaking between readings [7]

Congo red binding assays: Incubate amyloid proteins (40 μM Aβ42 or 10 μM α-syn) with this compound (10-100 μM) and Congo red (50 μM) for 30 minutes at 25°C, then measure absorbance spectra from 400-650 nm [7]

Cellular viability assays: Treat SH-SY5Y neuroblastoma cells with α-syn aggregates (10 μM) alongside this compound (10-100 μM) for 24 hours, then assess viability using MTT or CellTiter 96 AQueous One solution reagents [7]

Safety and Toxicity Considerations

Cardiotoxicity Profile and Mechanisms

The primary safety concern associated with this compound revolves around its potential to cause cardiac arrhythmias:

QT interval prolongation: this compound blocks the hERG potassium channel (IKr), delaying cardiac repolarization and prolonging the QT interval, which can lead to torsades de pointes, a potentially fatal polymorphic ventricular tachycardia [1] [4]

Dose-dependent effects: Cardiotoxic effects are predominantly associated with doses higher than recommended (typically >10 mg daily) and/or increased plasma concentrations of the drug and its active metabolites [1]

Active metabolite accumulation: Desmethylthis compound, the dominant metabolite of this compound, has an extended elimination half-life (9-13 days) and potently blocks the repolarization of K+ current (IKr), contributing to long-term cardiotoxicity risk [1]

Drug interaction potential: Coadministration with CYP3A4 inhibitors (e.g., azole antifungals, macrolide antibiotics, SSRIs, antiretroviral drugs) significantly increases systemic exposure to this compound and the risk of cardiotoxicity [1] [4]

Risk Mitigation Strategies

Several approaches to mitigate this compound's cardiotoxicity have been proposed in repositioning efforts:

Structural optimization: Modifying the this compound scaffold to reduce hERG affinity while retaining activity at new therapeutic targets through structure-activity relationship studies informed by recent cryo-EM structures [10]

Therapeutic window exploitation: For antibacterial applications, the effective concentrations (4-16 μg/mL) may fall below cardiotoxic thresholds, though careful dose optimization is required [6]

Formulation strategies: Developing targeted delivery systems (e.g., topical applications for bacterial infections, intranasal delivery for neurodegenerative conditions) to minimize systemic exposure [6]

Therapeutic monitoring: Implementing rigorous cardiac monitoring protocols (ECG, electrolyte balance) in clinical trial designs for repurposed applications [4]

The following diagram illustrates this compound's multifaceted mechanisms of action across different therapeutic areas and their relationship to both efficacy and safety concerns:

This compound's mechanisms of action and safety concerns

Conclusion and Future Research Directions

This compound repositioning represents a promising approach to addressing unmet medical needs across multiple therapeutic areas, particularly in the context of antimicrobial resistance. The accumulated evidence suggests that despite its historical safety concerns, this compound possesses valuable pharmacological properties that merit further investigation in controlled settings. Future research should prioritize:

Structural optimization to develop this compound derivatives with reduced hERG affinity and maintained therapeutic efficacy [10]

Comprehensive toxicological profiling to establish therapeutic indices for each new potential application [6] [1]

Advanced formulation development to enable targeted delivery and minimize systemic exposure for specific indications [6]

Robust clinical trial designs incorporating careful safety monitoring for any human studies of repurposed applications [4]

References

- 1. This compound - an overview [sciencedirect.com]

- 2. This compound, a potent histamine H1-receptor antagonist [pmc.ncbi.nlm.nih.gov]

- 3. Comparative trial of two non-sedative H1 antihistamines, ... [pubmed.ncbi.nlm.nih.gov]

- 4. Uses, Side Effects & Warnings this compound [drugs.com]

- 5. Drug repositioning: computational approaches and ... [pmc.ncbi.nlm.nih.gov]

- 6. to kill multidrug-resistant bacteria isolated in... Repurposing this compound [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a Second-Generation Histamine H1-Receptor ... [pmc.ncbi.nlm.nih.gov]

- 8. Computational prognostic evaluation of Alzheimer's drugs ... [pubmed.ncbi.nlm.nih.gov]

- 9. Computational drug repositioning with attention walking [nature.com]

- 10. Molecular mechanism of antihistamines recognition and ... [nature.com]

why was Astemizole withdrawn from market

Core Mechanism of Cardiotoxicity

The primary mechanism behind astemizole's toxicity is its antagonistic effect on the human Ether-à-go-go-Related Gene (hERG) potassium ion channel [1]. This channel is critical for the repolarization phase of the cardiac action potential.

- hERG Channel Blockade: this compound and its active metabolite, desmethylthis compound, are potent blockers of the hERG channel [1]. This blockade reduces the outflow of potassium from cardiac cells, delaying repolarization.

- Prolonged QT Interval: This delay manifests on an electrocardiogram (ECG) as a prolongation of the QT interval [2] [1]. A prolonged QT interval is a known risk factor for a specific type of polymorphic ventricular tachycardia called Torsades de Pointes (TdP), which can degenerate into fatal ventricular fibrillation [3] [1].

The diagram below illustrates this pathway from drug administration to the potential adverse event.

Risk-Amplifying Factors

The danger of this compound-induced cardiotoxicity was not universal but became significant under specific conditions that increased the drug's concentration in the body [3] [1].

- Drug-Drug Interactions: this compound is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. Concurrent use with potent CYP3A4 inhibitors led to dangerously high plasma levels of this compound and its metabolite [3] [2].

- Patient-Specific Factors: Underlying conditions such as liver cirrhosis, pre-existing cardiac diseases, and electrolyte imbalances like hypokalemia or hypomagnesemia compromised the drug's metabolism or lowered the heart's arrhythmic threshold [2] [1].

- Overdose: Ingesting more than the recommended dose directly increased the risk of toxicity, even in the absence of other factors [3] [1].

The table below summarizes key risk factors based on post-marketing evidence.

| Risk Factor Category | Specific Examples | Consequence |

|---|---|---|

| Concomitant Medications [3] [2] | Ketoconazole, Itraconazole, Erythromycin, Clarithromycin | Inhibited CYP3A4 metabolism, leading to toxic drug accumulation. |

| Underlying Health Conditions [2] [1] | Liver disease, congenital long QT syndrome, ischemic heart disease, mitral valve prolapse | Reduced drug clearance or increased cardiac susceptibility. |

| Dosage & Behavioral [3] [1] | Overdose, grapefruit juice consumption | Increased drug bioavailability or direct toxicity. |

Withdrawal Timeline & Regulatory Context

This compound's market life exemplifies the critical role of post-marketing pharmacovigilance.

- Approval and Use: Approved in the US in 1988, it was widely used for allergic conditions like rhinitis and chronic urticaria [4] [1].

- Growing Safety Concerns: By the early 1990s, the FDA began adding warnings as reports of serious arrhythmias emerged [3] [5].

- Voluntary Withdrawal: In 1999, the manufacturer, Janssen Pharmaceutica, voluntarily withdrew the drug from worldwide markets, acknowledging both safety concerns and a crowded market for safer alternatives [5].

Current and Potential Repurposing

Despite its withdrawal as an antihistamine, this compound continues to be investigated in research for other potential uses, demonstrating the concept of drug repurposing.

| Research Area | Proposed Mechanism / Use | Key Findings / Status |

|---|---|---|